molecular formula C9H10BrNO2 B2626556 2-Amino-2-(2-bromo-4-methylphenyl)acetic acid CAS No. 1259961-78-8

2-Amino-2-(2-bromo-4-methylphenyl)acetic acid

Cat. No.: B2626556
CAS No.: 1259961-78-8
M. Wt: 244.088
InChI Key: QJQDOTMETHXAEZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Amino-2-(2-bromo-4-methylphenyl)acetic acid consists of a bromine atom attached to a methylphenyl group, which is further attached to an acetic acid molecule through an amino group. The InChI code for this compound is 1S/C9H10BrNO2 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that benzylic halides typically undergo SN1 reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 244.088. It is a solid at room temperature .

Safety and Hazards

The safety information for 2-Amino-2-(2-bromo-4-methylphenyl)acetic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

While specific future directions for 2-Amino-2-(2-bromo-4-methylphenyl)acetic acid are not available, compounds with similar structures, such as 2-aminothiazole-based compounds, have shown promise in drug development, particularly in the field of anticancer drug discovery . This suggests potential future directions for research and development involving this compound.

Properties

IUPAC Name

2-amino-2-(2-bromo-4-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQDOTMETHXAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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